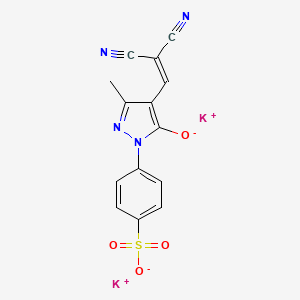

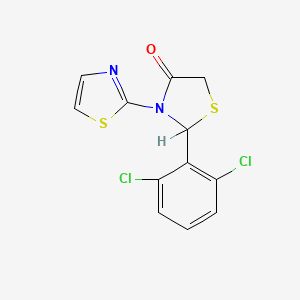

2-(2,6-Dichlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2-(2,6-Dichlorophényl)-3-(2-thiazolyl)-4-thiazolidinone est un composé organique synthétique qui appartient à la classe des thiazolidinones. Ce composé est caractérisé par la présence d'un cycle thiazolidinone, qui est un cycle à cinq chaînons contenant à la fois des atomes de soufre et d'azote.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-(2,6-Dichlorophényl)-3-(2-thiazolyl)-4-thiazolidinone implique généralement la réaction du 2,6-dichlorobenzaldéhyde avec la thiosemicarbazide pour former un intermédiaire thiosemicarbazone. Cet intermédiaire est ensuite cyclisé en présence d'un catalyseur approprié, tel que l'acide acétique ou l'acide chlorhydrique, pour obtenir le composé thiazolidinone souhaité. La réaction est généralement effectuée sous reflux, la température étant maintenue autour de 80-100 °C pendant plusieurs heures.

Méthodes de production industrielle

La production industrielle de la 2-(2,6-Dichlorophényl)-3-(2-thiazolyl)-4-thiazolidinone suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants de qualité industrielle, et les réactions sont effectuées dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction pour garantir un rendement élevé et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

La 2-(2,6-Dichlorophényl)-3-(2-thiazolyl)-4-thiazolidinone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones, en fonction de l'oxydant et des conditions de réaction.

Réduction : La réduction du composé peut conduire à la formation de dérivés de la thiazolidine.

Substitution : Le groupe dichlorophényle peut subir des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.

Substitution : Des nucléophiles tels que des amines, des thiols et des alcoolates peuvent être utilisés dans des réactions de substitution.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés de la thiazolidine.

Substitution : Divers dérivés de la thiazolidinone substitués.

Applications De Recherche Scientifique

La 2-(2,6-Dichlorophényl)-3-(2-thiazolyl)-4-thiazolidinone a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.

Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien et antifongique en raison de sa capacité à inhiber la croissance de certains micro-organismes.

Médecine : Étudié pour ses applications thérapeutiques potentielles, notamment ses propriétés anti-inflammatoires, anticancéreuses et antidiabétiques.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres composés précieux.

5. Mécanisme d'action

Le mécanisme d'action de la 2-(2,6-Dichlorophényl)-3-(2-thiazolyl)-4-thiazolidinone implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé est connu pour inhiber certaines enzymes et protéines, ce qui conduit à la perturbation des processus biologiques essentiels dans les micro-organismes et les cellules cancéreuses. Par exemple, il peut inhiber l'activité des enzymes impliquées dans la synthèse de la paroi cellulaire des bactéries, ce qui entraîne la mort cellulaire. Dans les cellules cancéreuses, il peut interférer avec les voies de signalisation qui régulent la prolifération et la survie cellulaires.

Mécanisme D'action

The mechanism of action of 2-(2,6-Dichlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms and cancer cells. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-(2,6-Dichlorophényl)-3-(2-pyridyl)-4-thiazolidinone

- 2-(2,6-Dichlorophényl)-3-(2-imidazolyl)-4-thiazolidinone

- 2-(2,6-Dichlorophényl)-3-(2-pyrimidinyl)-4-thiazolidinone

Unicité

La 2-(2,6-Dichlorophényl)-3-(2-thiazolyl)-4-thiazolidinone est unique en raison de la présence à la fois de groupes dichlorophényle et thiazolyle, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter des activités antimicrobiennes et anticancéreuses améliorées, ce qui en fait un composé précieux pour la recherche et le développement futurs.

Propriétés

Numéro CAS |

96733-54-9 |

|---|---|

Formule moléculaire |

C12H8Cl2N2OS2 |

Poids moléculaire |

331.2 g/mol |

Nom IUPAC |

2-(2,6-dichlorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C12H8Cl2N2OS2/c13-7-2-1-3-8(14)10(7)11-16(9(17)6-19-11)12-15-4-5-18-12/h1-5,11H,6H2 |

Clé InChI |

DKAOMRCHWZCVNF-UHFFFAOYSA-N |

SMILES canonique |

C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)C3=NC=CS3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)